Triphenylmethanesulfenyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylmethanesulfenyl chloride can be synthesized through the reaction of triphenylmethane with sulfur monochloride (S2Cl2) under controlled conditions. The reaction typically involves the use of a solvent such as carbon tetrachloride (CCl4) and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Triphenylmethanesulfenyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding sulfenyl derivatives.
Oxidation Reactions: It can be oxidized to form sulfoxides and sulfones under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, depending on the desired product.
Major Products Formed
Sulfenyl Derivatives: Formed through substitution reactions with nucleophiles.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
Triphenylmethanesulfenyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting reagent for amino groups in peptide synthesis.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of triphenylmethanesulfenyl chloride involves the formation of a sulfenyl intermediate, which can react with nucleophiles to form stable sulfenyl derivatives. The molecular targets and pathways involved in its reactions are primarily related to its ability to form covalent bonds with nucleophilic sites on biomolecules and other substrates.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethyl chloride: Similar in structure but lacks the sulfenyl group.
Diphenylmethanesulfenyl chloride: Contains two phenyl groups instead of three.
Benzylsulfenyl chloride: Contains a benzyl group instead of a triphenylmethyl group.
Uniqueness
Triphenylmethanesulfenyl chloride is unique due to its ability to form stable sulfenyl derivatives and its versatility in various chemical reactions. Its structure allows for selective reactions with nucleophiles, making it a valuable reagent in organic synthesis and biochemical research .
Properties
IUPAC Name |
trityl thiohypochlorite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClS/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQHJLXIUQQVST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321627 | |
Record name | Triphenylmethanesulfenyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24165-03-5 | |
Record name | 24165-03-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenylmethanesulfenyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylmethanesulfenyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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